molecular formula C34H36N2O6 B11442427 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11442427
M. Wt: 568.7 g/mol
InChI Key: SMSLGUXUJLFQIA-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple methoxy groups and a hexahydroquinoline core, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydroquinoline core, followed by the introduction of the methoxyphenyl groups and the carboxamide functionality. Common reagents used in these reactions include methoxybenzaldehydes, methylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide
  • 3-(2,3-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide
  • N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide

Uniqueness

4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its hexahydroquinoline core and multiple methoxy groups, which contribute to its unique chemical properties and potential biological activities. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable subject of scientific research.

Properties

Molecular Formula

C34H36N2O6

Molecular Weight

568.7 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C34H36N2O6/c1-19-7-10-23(11-8-19)36-34(38)31-20(2)35-26-15-22(21-9-13-29(41-5)30(17-21)42-6)16-27(37)33(26)32(31)25-18-24(39-3)12-14-28(25)40-4/h7-14,17-18,22,32,35H,15-16H2,1-6H3,(H,36,38)

InChI Key

SMSLGUXUJLFQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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